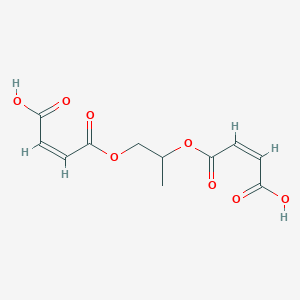
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
科学的研究の応用
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular functions.
類似化合物との比較
Similar Compounds
Maleic Acid: The parent compound of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester.
Fumaric Acid: An isomer of maleic acid with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar reactivity.
Uniqueness
This compound is unique due to the presence of the 1-methyl-1,2-ethanediyl group, which imparts different chemical and physical properties compared to its parent compound and other similar acids. This uniqueness makes it valuable in specific applications where these properties are desired.
特性
CAS番号 |
71550-61-3 |
|---|---|
分子式 |
C11H12O8 |
分子量 |
272.21 g/mol |
IUPAC名 |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3- |
InChIキー |
UWAPZLSSQZOFLR-JVLMNHKTSA-N |
異性体SMILES |
CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O |
正規SMILES |
CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


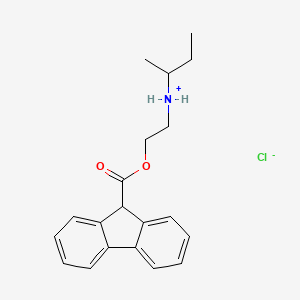

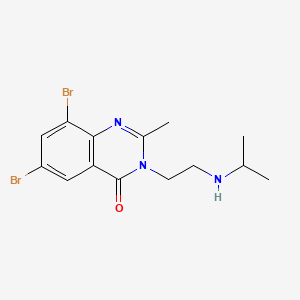
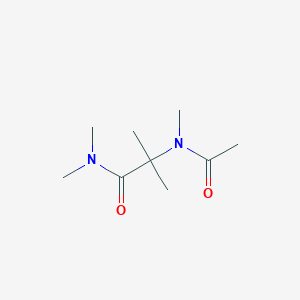
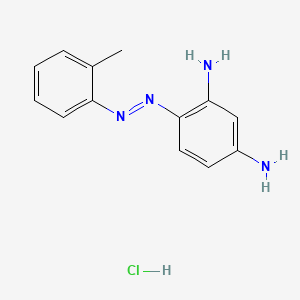
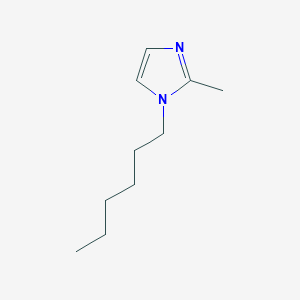
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
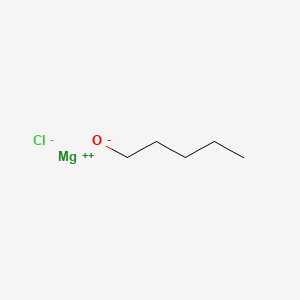
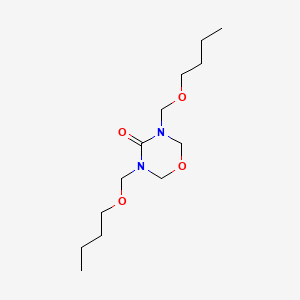
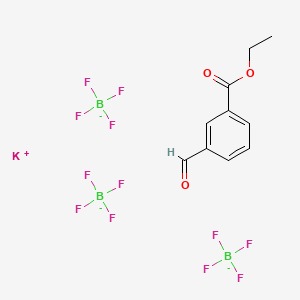
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
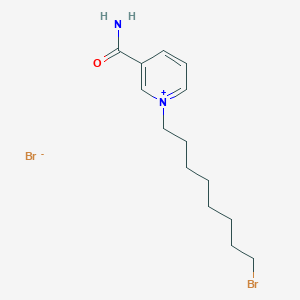
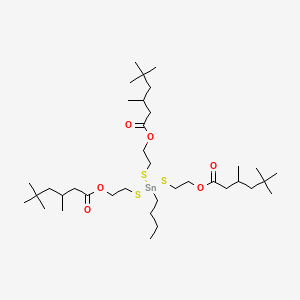
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
